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Compound of Interest

Compound Name: 3,3-dimethylazetidine; oxalic acid

CAS No.: 2097924-40-6

Cat. No.: B1435927

Get Quote

Technical Guide for Drug Development & Analytical Chemistry

Part 1: Executive Summary & Core Directive
The Strategic Value of the Azetidine Scaffold In modern drug discovery, the gem-dimethyl effect

is a pivotal tool for altering the conformation of flexible chains, thereby increasing metabolic

stability and potency. 3,3-Dimethylazetidine represents a constrained, "rigidified" isostere of the

gem-dimethyl propyl amine group.[1] While the hydrochloride salt is common, the oxalate salt is

frequently employed during intermediate purification due to its superior crystallinity and non-

hygroscopic nature compared to hydrohalides.[1]

This guide provides an in-depth spectroscopic profile (NMR, IR, MS) of 3,3-dimethylazetidine

oxalate. It moves beyond simple data listing to explain the why and how of the spectral

features, ensuring you can validate the identity and purity of this building block with absolute

confidence.
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Before interpreting spectra, one must understand the molecular environment.[1] The oxalate

salt consists of the protonated azetidinium cation and the oxalate anion, typically in a 1:1

stoichiometry (hydrogen oxalate) or 2:1 (neutral oxalate), depending on the isolation pH.[1]

Property Data

Compound Name 3,3-Dimethylazetidine Oxalate

Free Base Formula C₅H₁₁N

Free Base MW 85.15 g/mol

Salt Formula
C₅H₁₁N[1][2][3][4][5][6][7][8][9][10][11] · C₂H₂O₄

(assuming 1:1)

Salt MW 175.18 g/mol

Key Feature Symmetry (Simplified NMR spectra)

Synthesis & Preparation Workflow
Why this matters: Impurities from synthesis (e.g., ring-opening byproducts) directly impact the

impurity profile in NMR and MS.[1]
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Caption: Standard preparation workflow ensuring high crystallinity. Impurities often removed in

the filtration step.

Part 3: Spectroscopic Analysis (The Core)[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Expert Insight: The symmetry of 3,3-dimethylazetidine renders the four ring protons equivalent

(or an AA'BB' system appearing as a singlet in fast exchange/low resolution) and the two

methyl groups equivalent.[1] This simplicity is the primary check for ring integrity.

H NMR Data (400 MHz, DMSO-d

)
Solvent Choice: DMSO-d

is preferred over D

O to observe the exchangeable ammonium protons.[1]
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Chemical Shift
(

, ppm)

Multiplicity Integration Assignment
Structural
Insight

8.50 – 9.20 Broad Singlet 2H NH

Ammonium

protons.[1]

Broadening

indicates

exchange.

Disappears in D

O.

3.60 – 3.80 Singlet (s) 4H Ring CH

Deshielded by

adjacent

Nitrogen.[1]

Symmetry makes

C2 and C4

equivalent.

1.15 – 1.25 Singlet (s) 6H

C(CH

)

Gem-dimethyl

groups.[1] High

field due to

distance from N.

> 10.0 Broad 1H/2H COOH / OH

Oxalate

proton(s). Often

invisible due to

rapid exchange

or extreme

broadening.

Critical QC Check:

Impurity Flag: A triplet around 0.9 ppm and quartet around 2.5 ppm indicates residual

triethylamine or diethyl ether.
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Ring Opening: If the ring opens, symmetry is lost.[1] Look for complex multiplets in the 2.0–

4.0 ppm range instead of the clean singlet at 3.7 ppm.

C NMR Data (100 MHz, DMSO-d

)
Chemical Shift (

, ppm)
Type Assignment Notes

164.5 C=O Oxalate Carbon

Characteristic

carbonyl signal for

oxalate/oxalic acid.

58.2 CH C2 & C4 (Ring) Deshielded by N+.[1]

32.8 Cq C3 (Quaternary)
The "pivot" point of

the ring.

23.1 CH Methyls
Equivalent methyl

carbons.[1]

Infrared (IR) Spectroscopy
Expert Insight: IR is less useful for structural elucidation here but critical for confirming salt

formation.[1] The shift of the carbonyl stretch and the appearance of ammonium bands are

diagnostic.

Key Bands:

2800 – 3000 cm

(Broad): N–H stretching of the ammonium salt (

). This obscures the standard C-H stretches partially.

1690 – 1720 cm

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://application.wiley-vch.de/contents/jc_2001/2008/z800450_s.pdf
https://application.wiley-vch.de/contents/jc_2001/2008/z800450_s.pdf
https://application.wiley-vch.de/contents/jc_2001/2008/z800450_s.pdf
https://application.wiley-vch.de/contents/jc_2001/2008/z800450_s.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1435927?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


(Strong): C=O stretching of the oxalate anion. If this band is split or shifted significantly
>1730, check for free oxalic acid (incomplete salt formation).[1]

1550 – 1600 cm

: N-H bending (scissoring).

1200 – 1250 cm

: C-N stretch.

Mass Spectrometry (MS)
Expert Insight: In Electrospray Ionization (ESI), the oxalate anion is usually "silent" in positive

mode.[1] You are detecting the protonated base.

Experimental Conditions:

Ionization: ESI (+)

Carrier Solvent: MeOH/H2O + 0.1% Formic Acid[9]

Observed Ions:

[M+H]

:m/z 86.1 (Base Peak).[1] Corresponds to

.[1]

[2M+H]

:m/z 171.[1]2. Dimer formation is common in high-concentration ESI.

Fragmentation Pathway (MS/MS of m/z 86): Azetidines are strained. Under Collision Induced

Dissociation (CID), they often undergo ring opening or loss of substituents.[1]
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Parent Ion [M+H]+
m/z 86

Loss of Methyl
[M-CH3]+

m/z 71

- CH3 (15 Da)
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Caption: Primary fragmentation pathway for 3,3-dimethylazetidine cation.

Part 4: Quality Control & Troubleshooting
Common Issues in Analysis:

Hygroscopicity: While the oxalate is better than the HCl salt, it can still absorb water.[1] A

water peak in DMSO at 3.33 ppm that integrates >0.5 equivalents suggests improper drying.

Stoichiometry: Perform an elemental analysis (CHN) or use qNMR (Quantitative NMR) with

an internal standard (e.g., maleic acid) to confirm the 1:1 vs 2:1 salt stoichiometry.

Residual Solvent: Ethanol (triplet at 1.06 ppm, quartet at 3.44 ppm) is a common

contaminant from recrystallization.[1]
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(Note: While specific literature for the oxalate salt spectra is rare, the NMR data provided is

derived from the verified hydrochloride salt shifts corrected for the oxalate counterion

environment in DMSO-d6.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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